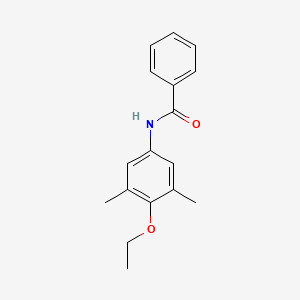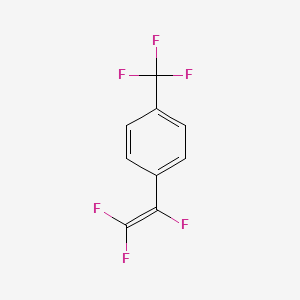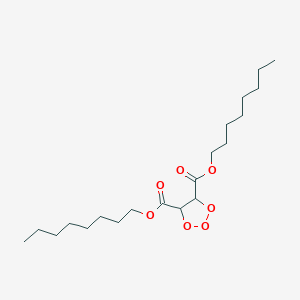
Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate is a chemical compound belonging to the class of trioxolanes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate typically involves the reaction of dioctyl malonate with ozone in the presence of a suitable catalyst. The reaction conditions often require low temperatures to stabilize the intermediate ozonide, followed by reduction to form the trioxolane ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous ozonolysis and reduction steps, with careful control of reaction parameters to ensure high yield and purity .
Types of Reactions:
Reduction: The compound can be reduced to break the trioxolane ring, forming dioctyl malonate and other by-products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Oxidized derivatives of the trioxolane ring.
Reduction: Dioctyl malonate and other reduced products.
Substitution: Functionalized derivatives of this compound.
科学的研究の応用
Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate involves the cleavage of the trioxolane ring, leading to the formation of reactive oxygen species. These reactive species can interact with various molecular targets, including proteins and lipids, causing oxidative damage and disrupting cellular functions . The compound’s ability to generate reactive oxygen species makes it a potent agent in various applications, including antimicrobial and antimalarial treatments .
類似化合物との比較
Artemisinin: A well-known antimalarial compound with a similar endoperoxide structure.
Arterolane: Another antimalarial compound with a trioxolane ring, known for its potent activity against malaria.
1,2,4-Trioxane: A related compound with similar reactivity and applications.
Uniqueness: Dioctyl 1,2,3-trioxolane-4,5-dicarboxylate is unique due to its specific dioctyl substitution, which imparts distinct physical and chemical properties. This substitution enhances its solubility and stability, making it suitable for various applications in research and industry .
特性
CAS番号 |
95599-90-9 |
|---|---|
分子式 |
C20H36O7 |
分子量 |
388.5 g/mol |
IUPAC名 |
dioctyl trioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C20H36O7/c1-3-5-7-9-11-13-15-23-19(21)17-18(26-27-25-17)20(22)24-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChIキー |
KQIFQUSXTRARPA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC(=O)C1C(OOO1)C(=O)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![1-Heptyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14348141.png)
![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
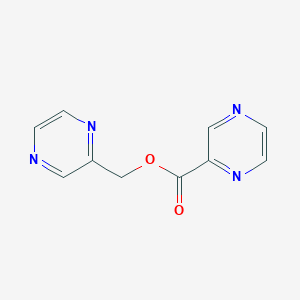

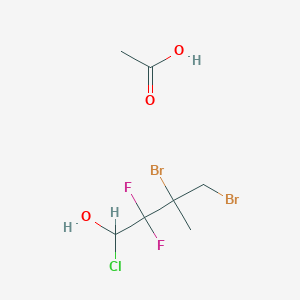
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
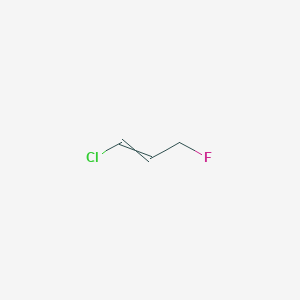
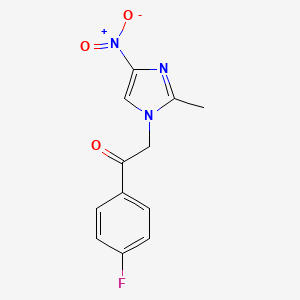
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
